molecular formula C43H69NO12 B1665279 Ascomycin CAS No. 104987-12-4

Ascomycin

Cat. No.: B1665279
CAS No.: 104987-12-4
M. Wt: 792.0 g/mol
InChI Key: ZDQSOHOQTUFQEM-CUMYOKFYSA-N
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Mechanism of Action

Target of Action

Ascomycin, also known as Immunomycin or FK520, is an ethyl analog of tacrolimus (FK506) with strong immunosuppressant properties . The primary target of this compound is macrophilin-12 , a type of immunophilin . This interaction plays a crucial role in the compound’s immunosuppressive and antifungal activities.

Mode of Action

This compound acts by binding to immunophilins, especially macrophilin-12 . This binding inhibits the production of Th1 (interferon- and IL-2) and Th2 (IL-4 and IL-10) cytokines . Additionally, this compound preferentially inhibits the activation of mast cells, an important cellular component of the atopic response .

Biochemical Pathways

The biosynthesis of this compound and aromatic amino acid are closely related through chorismic acid via the shikimate biosynthesis pathway . The activation of the pentose phosphate pathway also provides more reducing power via NADPH along with erythrose 4-phosphate, a direct precursor of the shikimate pathway . This is important to enhance the production of this compound.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound are crucial in drug discovery and chemical safety assessment . .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its immunosuppressive properties. It inhibits the production of certain cytokines, thereby modulating immune responses . It also preferentially inhibits the activation of mast cells, which play a key role in allergic reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the metabolism of polyhydroxybutyrate, an intracellular polymer, has been found to be beneficial for cell growth and this compound production . This polymer acts as an intracellular carbon reservoir, stored as polymers when carbon sources are abundant and depolymerized into monomers for the biosynthesis of precursors when carbon sources are insufficient .

Safety and Hazards

Ascomycin produces a more selective immunomodulatory effect in that it inhibits the elicitation phase of allergic contact dermatitis but does not impair the primary immune response when administered systemically .

Future Directions

Recently, many efforts have been made to utilize the therapeutic effects of Ascomycin and its derivatives . This includes concepts related to the production kinetics of this compound including an update of the ongoing yield improvement techniques as well as screening method of novel strains for this compound production .

Preparation Methods

Synthetic Routes and Reaction Conditions: Due to its structural complexity, the chemical synthesis of ascomycin is challenging. Therefore, microbial production is preferred. The production involves the fermentation of Streptomyces hygroscopicus varascomyceticus . Genetic engineering and mutagenesis techniques have been employed to enhance the yield of this compound .

Industrial Production Methods: Industrial production of this compound involves optimizing fermentation conditions to maximize yield. Techniques such as the co-overexpression of genes involved in precursor synthesis and the use of polyhydroxybutyrate as an intracellular carbon reservoir have been shown to significantly increase this compound production .

Chemical Reactions Analysis

Types of Reactions: Ascomycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure to enhance its pharmacological properties .

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, pH levels, and solvents to ensure optimal yields .

Major Products: The major products formed from these reactions include derivatives of this compound with enhanced immunosuppressive and anti-inflammatory properties. One notable derivative is pimecrolimus, which is used for the treatment of atopic dermatitis .

Properties

CAS No.

104987-12-4

Molecular Formula

C43H69NO12

Molecular Weight

792.0 g/mol

IUPAC Name

(1R)-17-ethyl-1,14-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone

InChI

InChI=1S/C43H69NO12/c1-10-30-18-24(2)17-25(3)19-36(53-8)39-37(54-9)21-27(5)43(51,56-39)40(48)41(49)44-16-12-11-13-31(44)42(50)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-32(45)35(22-29)52-7/h18,20,25,27-33,35-39,45-46,51H,10-17,19,21-23H2,1-9H3/t25?,27?,28?,29?,30?,31?,32?,33?,35?,36?,37?,38?,39?,43-/m1/s1

InChI Key

ZDQSOHOQTUFQEM-CUMYOKFYSA-N

Isomeric SMILES

CCC1C=C(CC(CC(C2C(CC([C@@](O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C

SMILES

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C

Canonical SMILES

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C

Appearance

Solid powder

104987-12-4

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FK-520;  FK-520;  FK-520;  FR900520;  FR-900520;  FR-900520;  L 683590;  L-683590;  L683590;  Changchuanmycin;  Immunomycin. Ascomycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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